1-{4-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}ETHAN-1-ONE
Description
1-{4-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}ETHAN-1-ONE is a complex organic compound that features a piperazine ring substituted with a benzenesulfonyl group and a fluorophenyl group
Properties
IUPAC Name |
1-[4-[4-(benzenesulfonyl)piperazin-1-yl]-3-fluorophenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-14(22)15-7-8-18(17(19)13-15)20-9-11-21(12-10-20)25(23,24)16-5-3-2-4-6-16/h2-8,13H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNJXAIRKSKSPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}ETHAN-1-ONE typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The intermediate products are then deprotected and further reacted to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-{4-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
1-{4-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}ETHAN-1-ONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-{4-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity towards certain biological targets .
Comparison with Similar Compounds
4-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]BENZONITRILE: This compound shares the benzenesulfonyl-piperazine core but differs in the substituent on the aromatic ring.
7-[4-(4-(BENZENESULFONYL)CARBOPIPERAZIN-1-YL)]PIPERAZINYL DERIVATIVES: These compounds have similar structural features and are studied for their antimicrobial properties.
Uniqueness: 1-{4-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}ETHAN-1-ONE is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
